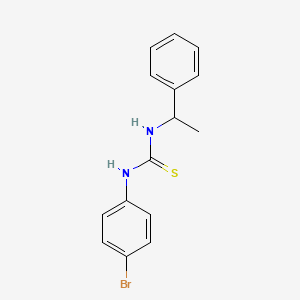![molecular formula C9H7N3O4Se2 B14532767 2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate CAS No. 62559-25-5](/img/structure/B14532767.png)
2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate is an organoselenium compound characterized by the presence of both selenocyanate and dinitrophenyl groups
Preparation Methods
The synthesis of 2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate typically involves the reaction of 2,4-dinitrophenyl selenide with selenocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate has several scientific research applications:
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways involving selenium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties and biological activity.
Industry: It is used in the development of new materials and catalysts that incorporate selenium for enhanced performance
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a crucial role in redox reactions and antioxidant defense mechanisms. The compound can also interact with thiol groups in proteins, leading to the modulation of protein function and signaling pathways .
Comparison with Similar Compounds
2-[(2,4-Dinitrophenyl)selanyl]ethyl selenocyanate can be compared with other organoselenium compounds such as:
Selenomethionine: An analog of methionine, it is used as a dietary supplement and in cancer research.
Diphenyl diselenide: A compound with two phenyl groups attached to selenium, used in various chemical reactions and biological studies.
The uniqueness of this compound lies in its combination of the dinitrophenyl and selenocyanate groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
62559-25-5 |
|---|---|
Molecular Formula |
C9H7N3O4Se2 |
Molecular Weight |
379.1 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)selanylethyl selenocyanate |
InChI |
InChI=1S/C9H7N3O4Se2/c10-6-17-3-4-18-9-2-1-7(11(13)14)5-8(9)12(15)16/h1-2,5H,3-4H2 |
InChI Key |
WAFWZSNFCUGRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[Se]CC[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


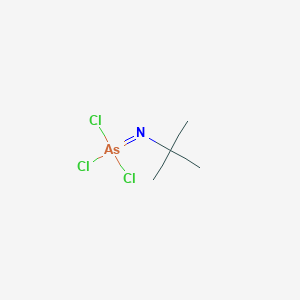
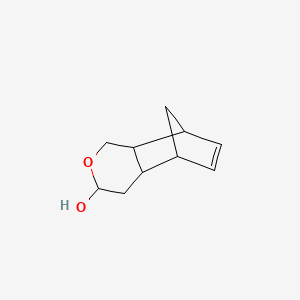
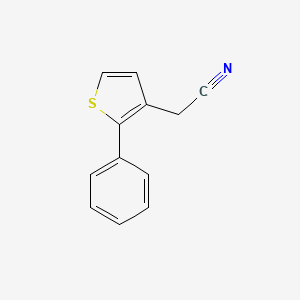
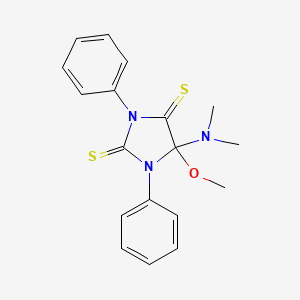
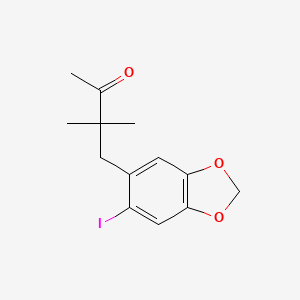
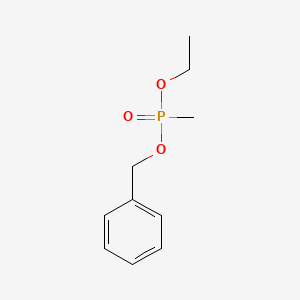

![5-[1-(4-tert-Butylphenyl)-2-nitropropyl]-2H-1,3-benzodioxole](/img/structure/B14532724.png)
![2-Chloro-N-{3-[(2-chlorophenyl)(hydroxy)methyl]thiophen-2-yl}acetamide](/img/structure/B14532735.png)
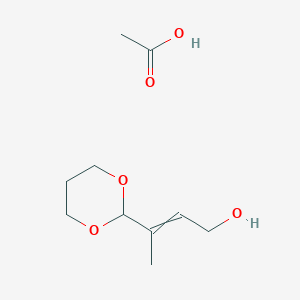
![2-[2-(2-Anilino-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14532748.png)
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-](/img/structure/B14532756.png)

